molecular formula C8H17N B2776398 1-(2,2-Dimethylcyclopropyl)propan-1-amine CAS No. 1702089-50-6

1-(2,2-Dimethylcyclopropyl)propan-1-amine

Cat. No.: B2776398
CAS No.: 1702089-50-6
M. Wt: 127.231
InChI Key: VMNUGUKELCXBBY-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylcyclopropyl)propan-1-amine is a versatile chemical compound with the molecular formula C₈H₁₇N. It is characterized by a cyclopropyl ring substituted with two methyl groups, attached to a propan-1-amine chain. This unique structure makes it an interesting subject for various scientific research applications, particularly in organic chemistry and materials science.

Preparation Methods

The synthesis of 1-(2,2-Dimethylcyclopropyl)propan-1-amine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor.

    Substitution: The cyclopropyl ring is then substituted with two methyl groups using a suitable methylating agent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Dimethylcyclopropyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

    Addition: The cyclopropyl ring can participate in addition reactions, opening up to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)propan-1-amine finds applications in various fields:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl ring’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways .

Comparison with Similar Compounds

1-(2,2-Dimethylcyclopropyl)propan-1-amine can be compared with other cyclopropyl amines, such as:

    Cyclopropylamine: Lacks the methyl substitutions, making it less sterically hindered.

    1-(Cyclopropylmethyl)amine: Has a different substitution pattern, affecting its reactivity and binding properties.

    1-(2-Methylcyclopropyl)propan-1-amine: Similar but with only one methyl group, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,2-dimethylcyclopropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-4-7(9)6-5-8(6,2)3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNUGUKELCXBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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